molecular formula C6H8N2O B105203 3-Methoxy-6-methylpyridazine CAS No. 17644-83-6

3-Methoxy-6-methylpyridazine

Cat. No. B105203
CAS RN: 17644-83-6
M. Wt: 124.14 g/mol
InChI Key: HYTYPAQYQLIQSY-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylpyridazine is a chemical compound with the CAS Number: 17644-83-6 . It has a molecular weight of 124.14 and its IUPAC name is 3-methoxy-6-methylpyridazine .


Molecular Structure Analysis

The InChI code for 3-Methoxy-6-methylpyridazine is 1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 . This indicates that the molecule consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Methoxy-6-methylpyridazine is a liquid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Pharmacological Applications

Diazine alkaloids, which include pyridazine, pyrimidine, and pyrazine, are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances). They constitute a central building block for a wide range of pharmacological applications .

Anticancer Applications

Diazines are reported to exhibit anticancer properties. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .

Antibacterial and Antifungal Applications

Diazines have been reported to exhibit antimicrobial and antifungal properties .

Anti-inflammatory and Analgesic Applications

Diazines have been reported to exhibit anti-inflammatory and analgesic activities .

Antihypertensive Applications

Diazines have been reported to exhibit antihypertensive properties .

Antidiabetic Applications

Diazines have been reported to exhibit antidiabetic properties .

Antiviral Applications

Diazines have been reported to exhibit anti-HIV properties .

Cardiovascular Applications

Diazines have been reported to exhibit cardiovascular agent properties .

Safety and Hazards

The safety information for 3-Methoxy-6-methylpyridazine includes several hazard statements: H302, H315, H319, H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

3-methoxy-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTYPAQYQLIQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307589
Record name 3-methoxy-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-6-methylpyridazine

CAS RN

17644-83-6
Record name 17644-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80307589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-methoxy-6-methylpyridazine react with Grignard reagents?

A1: While the provided abstract [] does not specify the exact outcome of reacting 3-methoxy-6-methylpyridazine with tert-butylmagnesium chloride, it indicates that the research focused on the addition of the Grignard reagent to the pyridazine ring. This suggests that the tert-butyl group likely adds to one of the carbon atoms within the pyridazine ring. Further investigation into the full text of the research paper would be needed to determine the specific site of addition and the resulting product(s).

Q2: How does the photochemical reactivity of 3-methoxy-6-methylpyridazine differ from other substituted pyridazines?

A2: The research on photo-induced methylation of pyridazines [] shows that 3-methoxy-6-methylpyridazine, when irradiated in methanol with HCl, yields exclusively the 4-methylated product. This contrasts with other substituted pyridazines studied, which often result in mixtures of methylation at different positions on the pyridazine ring. This suggests that the combined presence of the methoxy and methyl substituents at the 3 and 6 positions, respectively, exerts a directing effect on the photo-induced methylation, favoring regioselective addition at the 4 position.

  1. Hisashi Ishii, Takeo Sato, and Toshio Kumagai. 1975. Photochemistry. VI. Photo-induced Methylation of Pyridazines. Chem. Pharm. Bull., 23(9), 2088-2092.
  2. T. Kumagai, S. Sato, and H. Ishii. 1974. Addition of Grignard Reagents to Pyridazines. V. Addition of tert-Butylmagnesium Chloride to 3-Methoxy-6-methylpyridazine and 3-Chloro-6-methylpyridazine. Nippon Kagaku Kaishi, 1974(12), 2253–2256.

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